molecular formula C8H10N4 B13100197 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 69141-94-2

2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B13100197
CAS No.: 69141-94-2
M. Wt: 162.19 g/mol
InChI Key: RDERYCSOTOHLDS-UHFFFAOYSA-N
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Description

2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods is preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted triazolopyrimidines.

Scientific Research Applications

2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

69141-94-2

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C8H10N4/c1-3-7-10-8-4-6(2)9-5-12(8)11-7/h4-5H,3H2,1-2H3

InChI Key

RDERYCSOTOHLDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=NC(=CC2=N1)C

Origin of Product

United States

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